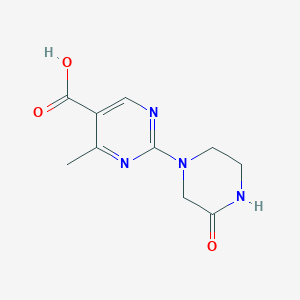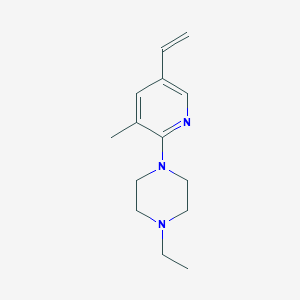
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine is a pyridine-based piperazine derivative with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form piperazine derivatives.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: This method involves the cycloaddition of alkynes bearing amino groups to form piperazine derivatives.
Chemical Reactions Analysis
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups.
Major products formed from these reactions include various substituted piperazine derivatives and complex heterocyclic compounds.
Scientific Research Applications
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and exhibit comparable reactivity and biological activities.
Pyridine derivatives: These compounds contain a pyridine ring and are known for their diverse chemical and biological properties.
Piperazine derivatives: These compounds have a piperazine ring and are widely used in pharmaceuticals and other applications.
The uniqueness of this compound lies in its specific combination of a pyridine ring with a piperazine moiety, which imparts distinct reactivity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-(5-ethenyl-3-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C14H21N3/c1-4-13-10-12(3)14(15-11-13)17-8-6-16(5-2)7-9-17/h4,10-11H,1,5-9H2,2-3H3 |
InChI Key |
UTFRDVWVQFOFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


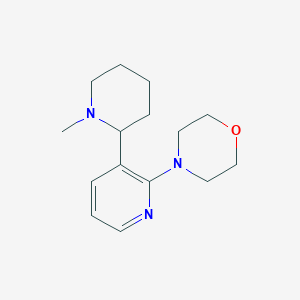
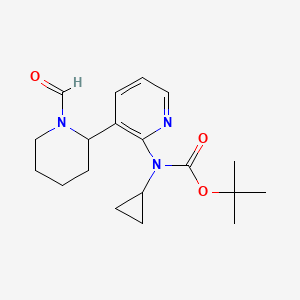
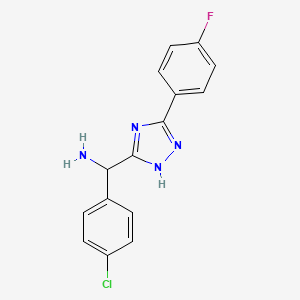

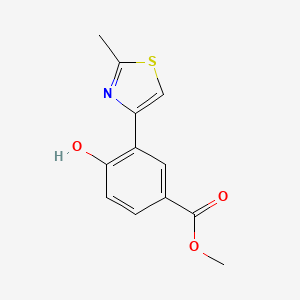

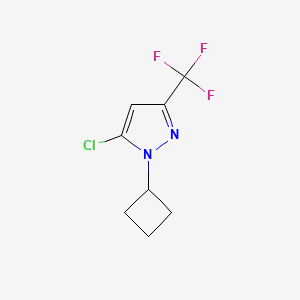
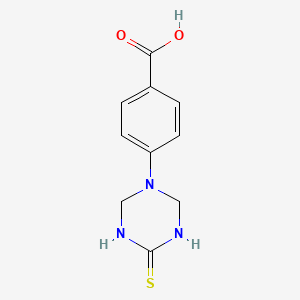
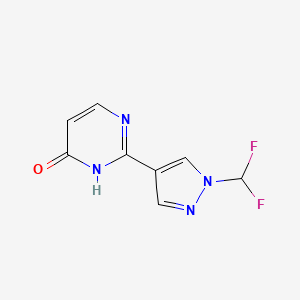
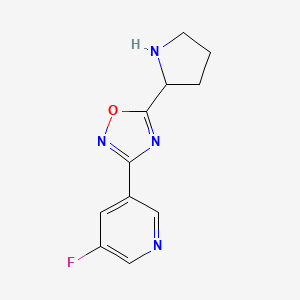
![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
